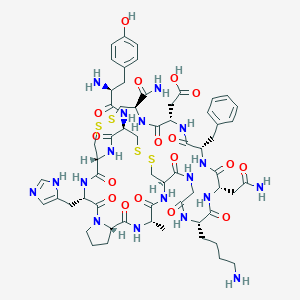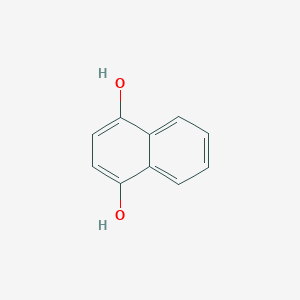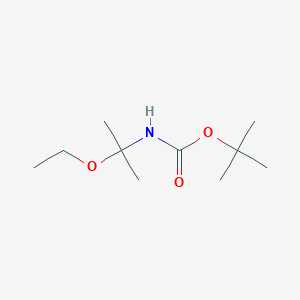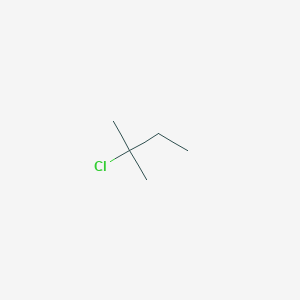
2-Chloro-2-methylbutane
Übersicht
Beschreibung
2-Chloro-2-methylbutane is used as a solvent for the synthesis of other compounds and pentane. It is used in organic synthesis, as a catalytic agent, and as a petrochemical additive .
Synthesis Analysis
The synthesis of 2-chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol with hydrochloric acid in a SN1 mechanism reaction . The reaction proceeds in three steps . The nucleophile could initiate the attack from the top or even the bottom part resulting in equal quantities of racemization as well as two enantiomers .Molecular Structure Analysis
The molecular formula of 2-Chloro-2-methylbutane is C5H11Cl . The molecular weight is 106.59 .Chemical Reactions Analysis
2-Chloro-2-methylbutane reacts with methanol according to a specific chemical equation . The reaction is found to follow the rate equation shown in the reference . The influence of carbon-carbon multiple bonds on the solvolyses of 2-chloro-2-methylbutane has been critically evaluated through the extended Grunwald-Winstein equation .Physical And Chemical Properties Analysis
2-Chloro-2-methylbutane is a colorless liquid . It has a melting point of -73 °C and a boiling point of 85-86 °C . Its density is 0.866 g/mL at 25 °C . It is soluble in ethanol and ethyl ether, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Solvent for Synthesis of Other Compounds
2-Chloro-2-methylbutane is used as a solvent in the synthesis of other compounds . It plays a crucial role in facilitating chemical reactions by dissolving reactants and providing a medium for them to interact.
Organic Synthesis
This compound is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is used for the construction of new organic molecules.
Catalytic Agent
2-Chloro-2-methylbutane serves as a catalytic agent . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy), but are not consumed in the process.
Petrochemical Additive
It is used as an additive in the petrochemical industry . Additives are substances that are added in small amounts to products such as fuels, lubricants, or plastics to improve certain properties or performance characteristics.
Electrophoretic Separation Optimization
The compound has been used in electrophoretic separation optimization . This is a technique used in laboratories to separate macromolecules based on size. It is used in biochemistry and molecular biology to separate DNA, RNA, or protein molecules.
Synthesis of Cationic Starches
2-Chloro-2-methylbutane has been used in the synthesis of cationic starches . These are starches that have been chemically modified to make them positively charged. They have applications in papermaking, textiles, and other industries.
Wirkmechanismus
Target of Action
2-Chloro-2-methylbutane, also known as tert-Amyl Chloride, is primarily involved in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions, where it acts as a reagent to facilitate the formation of new compounds .
Mode of Action
The compound undergoes elimination reactions, specifically E2 reactions . In an E2 reaction, a base removes a proton from the β carbon simultaneously with the formation of a double bond and the loss of a halide ion from the neighboring carbon . This results in the formation of a new compound .
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-2-methylbutane are dependent on the nature of the reaction it is involved in. For instance, in the synthesis of other organic compounds, it may participate in reactions that lead to the formation of new carbon-carbon bonds, influencing the overall pathway of the synthesis .
Pharmacokinetics
It’s important to note that the compound is soluble in ethanol and ethyl ether, but insoluble in water , which can affect its distribution and elimination in a laboratory or industrial setting.
Result of Action
The result of 2-Chloro-2-methylbutane’s action is the formation of new organic compounds through elimination reactions . The specific products formed depend on the reactants and conditions of the reaction .
Action Environment
The action of 2-Chloro-2-methylbutane can be influenced by various environmental factors. For instance, the presence of a strong base is required for it to undergo E2 elimination reactions . Additionally, the solubility of the compound can be affected by the solvent used, which can influence the efficiency of the reaction . Safety precautions must be taken when handling this compound due to its flammability and potential to cause skin and eye irritation .
Safety and Hazards
2-Chloro-2-methylbutane is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .
Relevant Papers The relevant papers retrieved provide information on the synthesis, properties, and reactions of 2-Chloro-2-methylbutane . These papers contribute to the understanding of the compound’s characteristics and its potential applications in various fields.
Eigenschaften
IUPAC Name |
2-chloro-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNIHJHMEQZAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060484 | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methylbutane | |
CAS RN |
594-36-5 | |
| Record name | 2-Chloro-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTANE, 2-CHLORO-2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO6BZZ3FGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 2-Chloro-2-methylbutane?
A1: 2-Chloro-2-methylbutane has the molecular formula C5H11Cl. Its structure features a central carbon atom bonded to a chlorine atom, a methyl group (CH3), and two ethyl groups (C2H5).
Q2: How does the structure of 2-Chloro-2-methylbutane influence its reactivity?
A2: The tertiary nature of the carbon bonded to the chlorine atom significantly impacts its reactivity. [, ] The presence of three alkyl groups surrounding the reaction center makes it sterically hindered, favoring SN1 reactions over SN2 reactions.
Q3: What is the primary reaction pathway observed in the solvolysis of 2-Chloro-2-methylbutane?
A3: 2-Chloro-2-methylbutane predominantly undergoes solvolysis via an SN1 mechanism. [, , ] This involves the formation of a carbocation intermediate, which is then attacked by a nucleophile, typically the solvent.
Q4: How do different solvents influence the rate of solvolysis of 2-Chloro-2-methylbutane?
A4: The rate of solvolysis is significantly affected by the solvent used. Polar protic solvents, such as water and alcohols, stabilize the carbocation intermediate and thus accelerate the reaction rate. [, ] The Grunwald-Winstein equation, a linear free-energy relationship, has been employed to correlate solvolysis rates in different solvents with their ionizing power and nucleophilicity. []
Q5: Have computational chemistry methods been employed to study 2-Chloro-2-methylbutane?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of chlorine atom and methyl group interchange in 2-Chloro-2-methylbutane. [] These calculations have provided valuable insights into the transition state structure and energetics of this process.
Q6: Has the impact of substituents on the reactivity of 2-Chloro-2-methylbutane been investigated?
A6: Yes, studies on the solvolysis of 4-substituted 2-chloro-2-methylbutanes have been conducted to understand the electronic effects of substituents on the reaction rate. [, ] These studies provide information about the transmission of electrical effects through the molecule.
Q7: What are the applications of 2-Chloro-2-methylbutane in polymer chemistry?
A7: 2-Chloro-2-methylbutane, in conjunction with diethylaluminum chloride (Et2AlCl), serves as an effective initiating system for the cationic polymerization of isoprene. [, , ] This system has enabled the synthesis of fully soluble, solid thermoplastic polymers with controlled unsaturation and desirable thermal properties.
Q8: Has the behavior of 2-Chloro-2-methylbutane near critical points been studied?
A8: Yes, the kinetics of the SN1 hydrolysis of 2-Chloro-2-methylbutane has been investigated in binary liquid mixtures near their critical points. [, ] These studies aimed to understand how the unique properties of solutions near critical points affect reaction rates.
Q9: Are there any alternative synthetic routes for 2-Chloro-2-methylbutane?
A9: Yes, efficient continuous-flow microreactor synthesis methods have been developed for 2-Chloro-2-methylbutane. [] These approaches offer potential advantages in terms of reaction control, efficiency, and scalability compared to traditional batch methods.
Q10: What are the enthalpies of solution of 2-Chloro-2-methylbutane in various solvents?
A10: The enthalpies of solution of 2-Chloro-2-methylbutane have been determined in various mono-alcohols and di-alcohols at 298.15 K. [] This thermodynamic data is valuable for understanding the solvation process and its contribution to the overall reaction energetics.
Q11: How does 2-Chloro-2-methylbutane compare to similar tertiary alkyl halides in terms of solvolytic behavior?
A11: Comparative studies involving other tertiary alkyl halides, such as 2-bromo-2-methylbutane and 3-chloro-3-methylpentane, have been conducted in diols. [] These investigations provide insights into the effect of the halogen atom and the alkyl group size on the kinetics and thermodynamics of solvolysis.
Q12: Has tritium exchange been explored using 2-Chloro-2-methylbutane?
A12: Yes, studies have explored tritium exchange reactions on irradiated silica gel using 2-Chloro-2-methylbutane. [] These investigations provided information on the mechanisms of tritium labeling of saturated hydrocarbons and halocarbons.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





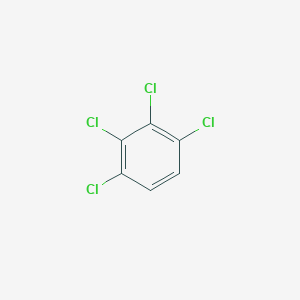
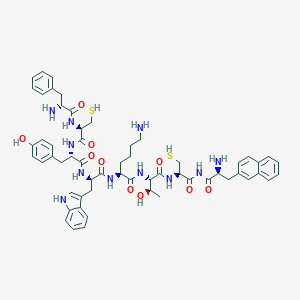
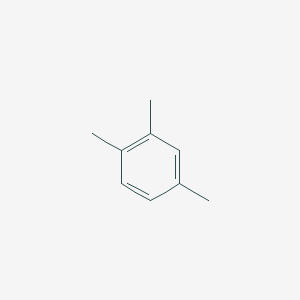

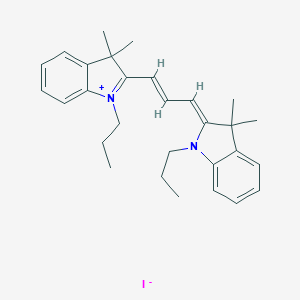
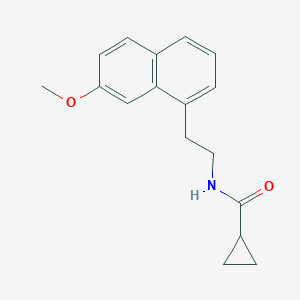

![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)

